2-Chloro-4-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127469. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

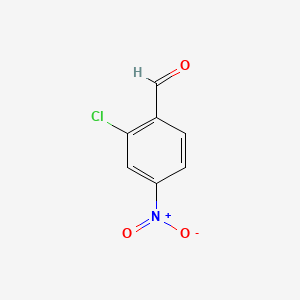

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBXZIANHMNKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299012 | |

| Record name | 2-Chloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5568-33-2 | |

| Record name | 2-Chloro-4-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-4-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the analytical methodologies required for unambiguous structural confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Furthermore, a plausible synthetic route and potential isomeric impurities will be discussed to provide a holistic understanding of the compound's characterization in a real-world laboratory setting.

Introduction: The Significance of this compound

This compound (C₇H₄ClNO₃) is an aromatic aldehyde bearing both a chloro and a nitro substituent.[1] These functional groups impart unique reactivity to the molecule, making it a valuable building block in organic synthesis. The electrophilic nature of the aldehyde and the aromatic ring, influenced by the electron-withdrawing nitro and chloro groups, allows for a variety of chemical transformations. Its molecular weight is 185.56 g/mol .[1] Given its role as a critical intermediate, stringent structural verification is imperative to ensure the identity, purity, and quality of downstream products. This guide establishes a self-validating system of analytical protocols to achieve this.

Molecular Structure of this compound

Caption: 2D Structure of this compound.

Synthesis and Potential Impurities: A Chemist's Perspective

A robust analytical strategy begins with an understanding of the compound's synthetic origin. A plausible and common method for the preparation of this compound is the oxidation of 2-chloro-4-nitrotoluene. This approach is favored due to the availability of the starting material and the relative simplicity of the transformation.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices: The choice of oxidizing agent is critical. While strong oxidants like potassium permanganate can be effective, they may also lead to over-oxidation to the corresponding carboxylic acid (2-chloro-4-nitrobenzoic acid), a significant potential impurity. Milder oxidizing agents, such as manganese dioxide or chromium trioxide in a controlled manner, are often preferred to selectively oxidize the methyl group to an aldehyde.

Common Impurities:

-

2-Chloro-4-nitrotoluene: Unreacted starting material.

-

2-Chloro-4-nitrobenzoic acid: Over-oxidation product.

-

Isomeric impurities: Depending on the purity of the starting material, other isomers such as 4-chloro-2-nitrobenzaldehyde or 2-chloro-6-nitrobenzaldehyde could be present.

Understanding these potential impurities is crucial for developing specific and sensitive analytical methods for their detection and quantification.

The Analytical Toolkit for Structural Verification

A multi-technique approach is essential for the unambiguous elucidation of the structure of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Interplay of analytical techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of unique atoms in the molecule.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the aldehydic proton.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.1 | Singlet | - |

| H-3 | ~8.2 | Doublet | ~2 |

| H-5 | ~8.0 | Doublet of Doublets | ~8, 2 |

| H-6 | ~7.8 | Doublet | ~8 |

Note: These are predicted values based on substituent effects and data from similar compounds. Actual values may vary slightly.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~189 |

| C-NO₂ | ~150 |

| C-Cl | ~138 |

| C-CHO | ~135 |

| C-H (Aromatic) | ~125-130 |

Note: These are predicted values. The exact chemical shifts can be influenced by the solvent and concentration.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required compared to ¹H NMR.

-

Instrument Setup: Use a spectrometer with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans is typically needed to obtain a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and referencing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and chloro-aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~2850 and ~2750 | Aldehyde C-H | Stretch | Weak to Medium |

| ~1710 | Aldehyde C=O | Stretch | Strong |

| ~1600, ~1475 | Aromatic C=C | Stretch | Medium |

| ~1530 and ~1350 | Nitro (NO₂) | Asymmetric & Symmetric Stretch | Strong |

| ~850 | C-Cl | Stretch | Medium to Strong |

| ~820 | C-H out-of-plane bend | Bending | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 185, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak at m/z 187 with an intensity of approximately one-third of the M⁺ peak.

-

Loss of H (M-1)⁺: A peak at m/z 184, resulting from the loss of the aldehydic hydrogen.

-

Loss of NO₂ (M-46)⁺: A peak at m/z 139, due to the loss of the nitro group.

-

Loss of CHO (M-29)⁺: A peak at m/z 156, corresponding to the loss of the formyl group.

-

Loss of Cl (M-35)⁺: A peak at m/z 150, from the cleavage of the C-Cl bond.

Experimental Protocol: GC-MS with EI

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph to separate it from the solvent and any volatile impurities.

-

Ionization: The separated compound enters the mass spectrometer and is ionized by a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Elemental Analysis: The Final Confirmation

Elemental analysis provides the percentage composition of each element in the compound. This technique serves as a final confirmation of the molecular formula.

Theoretical vs. Experimental Values for C₇H₄ClNO₃:

| Element | Theoretical % | Experimental % (Acceptable Range) |

| Carbon (C) | 45.31 | 45.31 ± 0.4 |

| Hydrogen (H) | 2.17 | 2.17 ± 0.4 |

| Chlorine (Cl) | 19.11 | 19.11 ± 0.4 |

| Nitrogen (N) | 7.55 | 7.55 ± 0.4 |

| Oxygen (O) | 25.86 | (by difference) |

Experimental Protocol: Combustion Analysis

-

Sample Preparation: A precisely weighed amount of the pure, dry sample is required.

-

Combustion: The sample is combusted in a stream of oxygen at high temperatures.

-

Gas Analysis: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

-

Calculation: The percentage of each element is calculated from the amount of each gas produced.

Conclusion: A Unified Approach to Structural Integrity

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating the detailed connectivity information from NMR, the functional group identification from IR, the molecular weight and fragmentation data from MS, and the elemental composition from elemental analysis, a complete and unambiguous structural assignment can be achieved. This multi-faceted, self-validating approach is fundamental to ensuring the quality and reliability of this important chemical intermediate in research and industrial applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST WebBook. Benzaldehyde, 2-chloro-. National Institute of Standards and Technology. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-4-nitrobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Substituted Benzaldehyde in Medicinal Chemistry

2-Chloro-4-nitrobenzaldehyde (CAS No. 5568-33-2) is a highly functionalized aromatic aldehyde that serves as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry.[1] Its unique electronic and structural features—an electrophilic aldehyde, a deactivating chloro group, and a strongly electron-withdrawing nitro group—impart a versatile reactivity profile. This guide offers a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its strategic application in the construction of complex molecular scaffolds relevant to drug discovery and development. As a Senior Application Scientist, this document is designed to provide not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety characteristics of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 5568-33-2 | [2][3] |

| Molecular Formula | C₇H₄ClNO₃ | [2][3] |

| Molecular Weight | 185.56 g/mol | [2][4] |

| IUPAC Name | This compound | [2][4] |

| Appearance | Yellow to brown solid | [1] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |

| Storage | Inert atmosphere, room temperature. Sensitive to light and moisture. | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Strategic Oxidation Approach

The most logical and industrially relevant synthetic route to this compound is the selective oxidation of the corresponding toluene derivative, 2-chloro-4-nitrotoluene. This precursor can be synthesized by the chlorination of 4-nitrotoluene.[5] The subsequent oxidation of the methyl group to an aldehyde requires careful selection of reagents to avoid over-oxidation to the carboxylic acid.

Caption: Synthetic pathway to this compound from 4-nitrotoluene.

Experimental Protocol: Oxidation of 2-Chloro-4-nitrotoluene

This protocol is based on established methods for the selective oxidation of activated methyl groups on aromatic rings.[6]

Materials:

-

2-Chloro-4-nitrotoluene

-

Manganese dioxide (activated)

-

Dichloromethane (DCM)

-

Celatom® or diatomaceous earth

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitrotoluene (1 equivalent).

-

Solvent Addition: Add a suitable solvent such as dichloromethane to dissolve the starting material.

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, approximately 5-10 equivalents) to the stirring solution. The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the activity of the MnO₂.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celatom® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.

-

Drying and Concentration: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The aromatic region will display three protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Due to the electron-withdrawing nature of the nitro and chloro groups, these aromatic protons will be shifted downfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde (typically δ 185-195 ppm). Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong C=O stretch for the aldehyde is expected around 1700 cm⁻¹. Strong absorbances corresponding to the symmetric and asymmetric stretching of the nitro group will be present around 1530 and 1350 cm⁻¹, respectively. A C-Cl stretching vibration will also be observable. An FTIR spectrum is available on PubChem, showing these key features.[2][4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 185, with a characteristic M+2 peak at m/z 187 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.[7] Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the formyl radical (M-29).[8]

Key Reactions and Applications in Drug Discovery

The reactivity of this compound makes it a valuable intermediate for the synthesis of complex heterocyclic structures that are often the core of pharmacologically active molecules.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.[9] this compound can be a precursor for the synthesis of substituted benzimidazoles. A common synthetic route involves the reductive cyclization of an o-nitroaniline derivative, which can be formed from the starting aldehyde.

Caption: General scheme for the synthesis of benzimidazole derivatives.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[10] this compound can readily undergo olefination with phosphorus ylides. The electron-withdrawing nature of the substituents on the aromatic ring enhances the electrophilicity of the aldehyde, facilitating the reaction. When a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is used, the (E)-alkene is typically the major product.[11]

This protocol is adapted from established procedures for the Wittig reaction of substituted benzaldehydes.[12]

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1-1.2 equivalents) portion-wise to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Add a non-polar solvent like hexanes to the residue to precipitate the triphenylphosphine oxide byproduct. Filter off the solid and wash with cold hexanes. The filtrate contains the desired alkene product.

-

Final Purification: Concentrate the filtrate and purify the product by column chromatography on silica gel to obtain the pure ethyl (E)-3-(2-chloro-4-nitrophenyl)acrylate.

Suzuki-Miyaura Coupling: Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[13] The chloro group on this compound can participate in this reaction, allowing for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Caption: Suzuki-Miyaura coupling of this compound.

This is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride.[14]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture or toluene)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a potent and versatile synthetic intermediate with significant applications in the synthesis of pharmaceutically relevant compounds. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics.

References

- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.

-

PubChem. This compound. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

-

The Nobel Prize Organisation. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Wikipedia. Wittig reaction. [Link]

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- unknown.

-

R Discovery. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

PubMed. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

PubMed Central. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. [Link]

-

Universal Wiser Publisher. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde | Fine Chemical Engineering. [Link]

-

RSC Publishing. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. [Link]

-

PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]

-

UCLA Chemistry and Biochemistry. hil6_sln.html. [Link]

- Google Patents. CN105439867A - A preparing method of 2-nitrobenzaldehyde.

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

-

Scribd. Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

ResearchGate. Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys. [Link]

- Google Patents. AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.

-

University of Puget Sound. Interpretation of mass spectra. [Link]

-

SpectraBase. 2-Chloro-5-nitro-benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents.

-

ResearchGate. 1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). [Link]

-

ResearchGate. Selective Oxidation of o -Chlorotoluene to o -Chlorobenzaldehyde Catalyzed by (Co,Mn)(Co,Mn) 2 O 4 Catalysts | Request PDF. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. nobelprize.org [nobelprize.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Chloro-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2-Chloro-4-nitrobenzaldehyde, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, analysis, and applications, particularly within the pharmaceutical and fine chemical industries.

Core Molecular and Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄ClNO₃.[1][2] Its structure, featuring an aldehyde group, a chlorine atom, and a nitro group on the benzene ring, imparts a unique reactivity profile that makes it a versatile precursor in organic synthesis.

The precise molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis. The calculated molecular weight is 185.56 g/mol .[2][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₃ | [1][2] |

| Molecular Weight | 185.56 g/mol | [1][2][3] |

| CAS Number | 5568-33-2 | [1] |

| Appearance | Solid | |

| Melting Point | 42-44 °C | |

| Boiling Point | 153 °C at 31 hPa | |

| Purity | Typically ≥97-98% | |

| Storage | Inert atmosphere, room temperature |

These properties are critical for designing experimental conditions, from reaction temperatures to purification strategies and storage, ensuring the compound's stability and integrity.

Synthesis and Purification: A Protocol with Rationale

The most common and industrially scalable synthesis of substituted nitrobenzaldehydes involves the nitration of the corresponding chlorobenzaldehyde. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing substituents.

Synthesis Workflow

The synthesis of a related compound, 2-chloro-5-nitrobenzaldehyde, from 2-chlorobenzaldehyde provides a representative workflow for this class of reactions. The process involves the controlled addition of a nitrating agent to the starting material at low temperatures to manage the exothermic nature of the reaction and to favor the desired isomer.[4]

Caption: General workflow for the synthesis and purification of a substituted nitrobenzaldehyde.

Step-by-Step Synthesis Protocol (Adapted for this compound)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C. The use of a multi-necked flask allows for simultaneous stirring, temperature monitoring, and controlled addition of reagents, which is crucial for safety and reaction control.

-

Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while ensuring the temperature remains below 10°C. This slow addition prevents a rapid, uncontrolled exotherm.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the low temperature. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point at which the starting material has been consumed.[4]

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the crude product, which has low solubility in the aqueous acidic medium.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. This removes residual acid.

Purification by Suspension

-

Suspension: Place the crude, dried product in a flask and add a solvent system such as a 1:1 (v/v) mixture of methanol and water.

-

Stirring: Stir the suspension at room temperature. This process, known as trituration, selectively dissolves impurities and potentially undesired isomers, leaving the desired product as a solid.

-

Filtration and Drying: Isolate the purified solid by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry in a vacuum oven.[4]

Analytical Characterization: Ensuring Purity and Identity

A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is typically employed.[5][6]

Caption: A typical analytical workflow for the characterization of this compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification. A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities.[7] The mass spectrometer provides molecular weight and fragmentation data, aiding in the structural elucidation of unknown components.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's atomic connectivity.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique for identifying the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the aldehyde carbonyl (C=O) stretch, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-Cl stretch, in addition to aromatic C-H and C=C vibrations.[5][6]

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the aldehyde, chloro, and nitro groups makes this compound a valuable building block in medicinal chemistry and the synthesis of fine chemicals.

-

Synthesis of Heterocyclic Compounds: The aldehyde group readily participates in condensation reactions, while the nitro group can be reduced to an amine, which is a key step in the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many pharmacologically active molecules.[8][9] For instance, related nitrobenzaldehydes are used to synthesize Schiff bases, which can exhibit antimicrobial and anticancer properties.[10][11]

-

Precursor for Pharmaceutical Intermediates: It serves as a starting material for more complex molecules used in drug development. For example, it can be used in the synthesis of substituted benzimidazoles and pyrazolopyridines, which are classes of compounds with a broad range of biological activities.[12] The chloro and nitro groups can be subjected to various transformations, such as nucleophilic substitution or reduction, to build molecular complexity.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored under an inert atmosphere.

Conclusion

This compound is a chemical intermediate of significant utility, underscored by its versatile reactivity and applications in synthesizing complex, high-value molecules. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists and professionals working with this important compound.

References

-

PubChem. This compound | C7H4ClNO3 | CID 278166. [Link]

-

PubChem. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674. [Link]

- Google Patents. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. [Link]

-

Sunway Pharm Ltd. Benzaldehyde,2-chloro-4-nitro- - CAS:5568-33-2. [Link]

-

Fine Chemical Engineering. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

Lucideon. Analytical Techniques for Chemical Analysis & Testing. [Link]

- Google Patents.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

2-Chloro-4-nitrobenzaldehyde safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound is an aromatic organic compound with the chemical formula C₇H₄ClNO₃.[1] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its chemical structure, featuring an aldehyde group, a nitro group, and a chlorine atom on the benzene ring, imparts a specific reactivity profile that is valuable in constructing more complex molecular architectures.[2][3] However, the same electronic properties that make it a useful synthon also contribute to its hazardous nature. This guide provides a comprehensive overview of the safety and handling protocols necessary to mitigate the risks associated with this compound in a research and development setting.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) as an irritant.[1]

1.1 GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

The "Warning" signal word is associated with these classifications.[1] It is imperative to recognize that these hazards are not merely theoretical; direct contact or inhalation can lead to significant discomfort and injury.

1.2 Physicochemical Properties and Their Impact on Safety

| Property | Value | Implication for Handling |

| Molecular Formula | C₇H₄ClNO₃ | - |

| Molecular Weight | 185.56 g/mol | As a solid, dust generation is a primary concern. |

| Physical Form | Solid, crystalline powder | Can become airborne during handling, leading to inhalation or skin/eye contact. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[2] | Spills should not be washed away with water into drains. Use appropriate absorbents. |

Source: PubChem, Benchchem[1][2]

The solid, crystalline nature of this compound means that the primary routes of exposure are through the inhalation of dust particles and direct contact with the skin and eyes.

Chapter 2: The Hierarchy of Controls for Safe Handling

To ensure the highest level of safety, a multi-layered approach to hazard mitigation, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.

Sources

Introduction: Beyond the Label - A Scientist's Perspective on 2-Chloro-4-nitrobenzaldehyde and GHS

An In-Depth Technical Guide to the GHS Classification of 2-Chloro-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, this compound (CAS No. 5568-33-2) serves as a valuable intermediate. Its unique substitution pattern—a reactive aldehyde group, an electron-withdrawing nitro group, and a chloro substituent—makes it a versatile building block for a variety of more complex molecules. However, its utility in synthesis is intrinsically linked to its chemical reactivity, which in turn dictates its potential biological and toxicological effects.

Understanding these potential hazards is not merely a regulatory formality; it is a fundamental prerequisite for responsible and effective research. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the universal framework for this understanding. This guide moves beyond a simple recitation of hazard codes. As scientists, we must appreciate the causality behind each classification. Why is this compound classified as a skin irritant and not corrosive? What specific data lead to its classification for respiratory irritation?

This document provides a comprehensive deconstruction of the GHS classification of this compound. It is designed to empower researchers and drug development professionals to move from passive compliance to an active state of risk awareness and mitigation, ensuring both personal safety and the integrity of their experimental work.

Core GHS Classification: A Data-Driven Hazard Profile

The GHS classification for this compound is derived from aggregated data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[1] It presents a clear, multi-faceted hazard profile that demands specific safety protocols.

The consensus classification is summarized below, followed by an analysis of the underlying scientific principles for each hazard class.

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation, Category 2 | Warning | H315: Causes skin irritation [1][2][3] | |

| Serious Eye Irritation, Category 2A | Warning | H319: Causes serious eye irritation [1][2][3] | |

| Specific Target Organ Toxicity – Single Exposure (STOT-SE), Category 3 | Warning | H335: May cause respiratory irritation [1][2][3] | |

| Acute Toxicity (Oral), Category 4 | Warning | H302: Harmful if swallowed[4][5] |

Note: The Acute Toxicity (Oral), Category 4 classification is listed by some suppliers but is not universally present in the aggregated ECHA notifications. Prudent laboratory practice dictates acknowledging this potential hazard.

Deconstructing the Classifications

-

Skin Irritation (Category 2): This classification indicates that the substance is likely to cause reversible inflammatory damage to the skin upon direct contact.[6] The GHS criteria for Category 2 are based on animal test data showing specific mean scores for redness (erythema) or swelling (edema), or persistent inflammation at the end of the observation period.[7][8] This is distinct from Skin Corrosion (Category 1), which implies irreversible damage, such as visible necrosis through the epidermis into the dermis.[6] For this compound, the data points towards irritation, necessitating the use of protective gloves to prevent direct contact.

-

Serious Eye Irritation (Category 2A): This classification is applied to substances that produce changes in the eye which are fully reversible within 21 days.[9] The sub-category "2A" is used for materials considered irritating, distinguishing them from mildly irritating substances (Category 2B).[10] The classification is based on evidence from animal studies observing effects on the cornea, iris, or conjunctiva.[8][9] The aldehyde functionality, common in irritants, likely contributes to this property. This hazard mandates the use of chemical safety goggles or a face shield.

-

STOT - Single Exposure (Category 3, Respiratory Irritation): This classification is specific to transient, narcotic effects or respiratory tract irritation following a single exposure.[8] For this compound, which is a solid powder, this hazard is primarily associated with the inhalation of dust particles.[2] The "corrosive to the respiratory tract" notation found in the supplemental information of similar compounds underscores the importance of this classification. This necessitates handling the solid material within a certified chemical fume hood or using appropriate respiratory protection to prevent inhalation.

The following diagram illustrates the logical pathway for classifying a chemical based on available toxicological data, leading to the specific GHS categories assigned to this compound.

Caption: Safe handling workflow for this compound.

Experimental Protocol: Substance-Specific Risk Assessment

Trustworthiness in science is built on reproducible results, which can only be achieved in a safe and controlled environment. Before any new experiment involving this compound, a documented risk assessment must be performed.

Objective: To identify and control all potential hazards associated with the experimental use of this compound.

Methodology:

-

Hazard Identification:

-

Step 1.1: Obtain the Safety Data Sheet (SDS) for this compound from the specific supplier. [11][12] * Step 1.2: In a dedicated section of your lab notebook, list the specific GHS classifications: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). [1]Note any other potential hazards like Acute Oral Tox. 4 (H302). * Step 1.3: Identify the physical form (solid/powder) and quantity to be used.

-

Step 1.4: Analyze the experimental procedure to identify all steps where exposure could occur (e.g., weighing, transfer, reaction setup, workup, purification, waste disposal).

-

-

Risk Evaluation:

-

Step 2.1: For each identified step, evaluate the risk of exposure.

-

Example for Weighing: "High risk of dust inhalation (H335) and potential for skin/eye contact (H315, H319) if performed on an open bench."

-

Example for Reaction Workup: "Moderate risk of skin/eye contact with the dissolved compound during liquid-liquid extraction."

-

-

Step 2.2: Consider the scale of the experiment. The risk associated with handling 100 mg is significantly different from handling 100 g.

-

-

Control Measures Implementation:

-

Step 3.1: For each evaluated risk, define specific control measures. This is the core of the self-validating system.

-

Control for Weighing: "Weighing will be conducted inside a certified chemical fume hood. Nitrile gloves and safety goggles will be worn."

-

Control for Workup: "Extraction will be performed in the fume hood. Goggles and gloves will be worn. A designated waste container for aqueous layers will be present in the hood."

-

-

Step 3.2: Define emergency procedures.

-

Skin Contact: "Immediately flush affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists." * Eye Contact: "Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention." [11] * Inhalation: "Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention." * Spill: "Evacuate area. Prevent dust cloud formation. Wearing full PPE, sweep up the solid material, and place it in a sealed, labeled container for hazardous waste disposal. Do not let product enter drains." [2][11]

-

-

-

Documentation and Review:

-

Step 4.1: The entire risk assessment must be documented and signed by the researcher.

-

Step 4.2: For high-risk or large-scale procedures, the assessment should be reviewed and co-signed by the laboratory supervisor or safety officer.

-

This structured process ensures that all hazards are considered and controlled before an experiment begins.

Caption: The four-phase process for risk assessment.

Conclusion

The GHS classification of this compound as a skin, eye, and respiratory irritant provides a clear directive for its safe handling. For the research scientist, these classifications are not limitations but are critical data points that inform robust experimental design and safety protocols. By understanding the causality behind each hazard statement and implementing a self-validating system of risk assessment and control, we can harness the synthetic utility of this compound while upholding the highest standards of laboratory safety. This proactive, knowledge-based approach is the cornerstone of scientific integrity and innovation.

References

- National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. NCBI.

- ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage.

- ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation.

- ChemSafetyPro. (2017, November 8). GHS Classification Criteria for Skin Sensitization.

- ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Acute Toxicity.

- ChemRadar. (n.d.). GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pesticide Registration Toolkit. (n.d.). Assigning hazard categories.

- Central Drug House (P) Ltd. (n.d.). 4-NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-nitrobenzaldehyde.

- PubChem. (n.d.). GHS Classification Summary. National Center for Biotechnology Information.

- Society for Chemical Hazard Communication. (n.d.). Skin Corrosion / Irritation.

- ChemSafetyPro. (2019, March 7). Examples of Eye Irritation Classification for Substances and Mixtures under GHS.

- Utah State University Office of Research Environmental Health and Safety. (n.d.). Acute Toxicity.

- Formpak Software. (2024, August 1). Eye Damage/Irritation Hazard Category in GHS and CLP.

- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.

- National Toxicology Program. (n.d.). Classification of Human Reference Data for Skin Sensitization.

- ChemSafetyPro. (2016, May 9). GHS Classification Criteria in A Single Page.

- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Society for Chemical Hazard Communication. (2017, April). Skin Sensitization.

- Thermo Fisher Scientific. (2021, December 26). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzaldehyde.

- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). This compound | 5568-33-2.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-Chloro-5-nitrobenzaldehyde. National Center for Biotechnology Information.

- BLD Pharm. (n.d.). 5568-33-2|this compound.

- Sigma-Aldrich. (n.d.). This compound | 5568-33-2.

- PubChem. (n.d.). 4-Chloro-2-nitrobenzaldehyde. National Center for Biotechnology Information.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Chlorobenzaldehyde.

Sources

- 1. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5568-33-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 5568-33-2 [sigmaaldrich.com]

- 6. schc.org [schc.org]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. formpak-software.com [formpak-software.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Material Safety of 2-Chloro-4-nitrobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety, handling, and emergency management protocols for 2-Chloro-4-nitrobenzaldehyde. Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. As a key intermediate in various synthetic pathways, a thorough understanding of its properties is paramount for its safe and effective use.

Section 1: Chemical and Physical Identity

This compound is a substituted aromatic aldehyde. Its specific functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and a chloro substituent—dictate its chemical behavior and toxicological profile.

Core Identifiers

A consistent and accurate identification of the chemical is the first step in any safety protocol.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 5568-33-2 | |

| Molecular Formula | C₇H₄ClNO₃ | |

| Molecular Weight | 185.56 g/mol | |

| InChI Key | GVBXZIANHMNKAK-UHFFFAOYSA-N | |

| Synonyms | Benzaldehyde, 2-chloro-4-nitro- |

Chemical Structure

The arrangement of functional groups on the benzene ring is critical to its reactivity and hazards.

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

These properties are essential for designing experiments and for anticipating the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| Physical Form | Solid, crystalline powder | |

| Appearance | Cream to slightly yellow | |

| Melting Point | 103 - 106 °C (217 - 223 °F) | |

| Stability | Stable under standard ambient conditions (room temperature) | |

| Solubility | Sparingly soluble in water |

Section 2: Comprehensive Hazard Analysis

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation and sensitization upon direct contact.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects |

Sources:

Hazard Identification and Control Workflow

The process of ensuring laboratory safety is a continuous cycle of identification, evaluation, and control. The following workflow illustrates the self-validating system required for handling hazardous chemicals.

Caption: Workflow for Hazard Management.

Section 3: Proactive Exposure Control and Risk Mitigation

A proactive approach to safety involves implementing controls that are validated by the known hazards of the material.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood. This is non-negotiable. The causality is clear: the substance is a respiratory irritant, and dust can be easily generated during routine procedures like weighing. A fume hood contains this dust, preventing inhalation and contamination of the general laboratory environment.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is the last line of defense, but it is critical for preventing direct contact. The selection of PPE must be deliberate and based on the specific hazards.

-

Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against fine dust. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.

-

Skin Protection :

-

Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating the skin. Dispose of contaminated gloves immediately.

-

Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection : For routine handling within a fume hood, additional respiratory protection is typically not required. However, if dusts are generated outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a P2 or P100 particulate filter is necessary.

Standard Operating Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.

-

Preparation :

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Decontaminate the work surface inside the fume hood.

-

-

Handling the Solid :

-

Perform all manipulations of the solid powder deep within the fume hood to contain any dust.

-

Use a spatula to carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat or beaker. Avoid any actions that could generate dust, such as dropping or rapid movements.

-

-

Preparing the Solution :

-

Add the solvent to the beaker containing the solid. Do this slowly to avoid splashing.

-

If necessary, use a magnetic stirrer to facilitate dissolution. Ensure the container is covered to prevent vapor release.

-

-

Cleanup :

-

Carefully clean the spatula and any other reusable equipment.

-

Wipe down the work surface in the fume hood with an appropriate solvent.

-

Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.

-

-

Post-Procedure :

-

Wash hands thoroughly with soap and water after removing gloves.

-

Section 4: Emergency Response Protocols

In the event of an accidental exposure or release, a rapid and correct response is critical to minimizing harm.

First-Aid Measures: Immediate Actions

| Exposure Route | Protocol | Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | The substance is a serious eye irritant. Prolonged flushing is necessary to ensure all particulate matter is removed and to dilute the chemical, minimizing damage to the cornea. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice. | This chemical causes skin irritation and may cause an allergic skin reaction. Prompt removal of the substance is essential to prevent absorption and sensitization. |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek medical attention. | As a respiratory irritant, removing the individual from the source is the top priority. Medical intervention may be needed to manage respiratory distress. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Dilution is a safer initial step while awaiting professional medical help. |

Accidental Release Measures (Spill Control)

A calm and systematic response to a spill is crucial.

Caption: Spill Response Flowchart.

Key Spill Response Steps:

-

Personal Precautions : Avoid breathing dust and prevent contact with the substance. Ensure adequate ventilation.

-

Environmental Precautions : Do not let the product enter drains or waterways, as it is harmful to aquatic life.

-

Containment and Cleanup : For a solid spill, carefully sweep or shovel the material into a suitable, sealed container for disposal. Avoid actions that generate dust. After material pickup is complete, ventilate the area and wash the spill site.

Fire-Fighting Measures

While the substance itself is combustible but not highly flammable, its decomposition under fire conditions poses a significant hazard.

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products : In the event of a fire, toxic and hazardous gases will be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

-

Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and to avoid inhaling toxic fumes.

Section 5: Long-Term Storage and Disposal

Proper storage and disposal are final, but critical, components of the chemical's life cycle in the lab.

-

Handling and Storage :

-

Avoid contact with skin and eyes and avoid the formation of dust and aerosols.

-

Store in a cool, dry, and well-ventilated place. The recommended storage condition is under an inert atmosphere at room temperature.

-

Keep containers tightly closed to prevent moisture absorption and contamination.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

-

Disposal :

-

Dispose of this chemical and its container through a licensed professional waste disposal service.

-

Do not allow the material to be released into the environment. All disposal practices must be in accordance with federal, state, and local regulations.

-

References

Physical and chemical properties of 2-Chloro-4-nitrobenzaldehyde

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its trifunctional nature, featuring an aldehyde, a chloro-substituent, and a nitro group, provides a versatile platform for synthetic chemists. The electron-withdrawing properties of the nitro and chloro groups significantly influence the reactivity of both the aldehyde moiety and the aromatic ring, making it a subject of interest for researchers in medicinal chemistry, agrochemicals, and materials science. This guide offers a comprehensive exploration of its physicochemical properties, spectroscopic signature, reactivity, synthesis, and safety protocols, designed for professionals engaged in research and development.

Molecular Structure and Identification

The unique arrangement of functional groups on the benzene ring dictates the chemical behavior of this compound. Accurate identification is paramount for its application in regulated industries.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5568-33-2 | [1] |

| Molecular Formula | C₇H₄ClNO₃ | [1] |

| SMILES | C1=CC(=C(C=C1[O-])Cl)C=O | [1][2] |

| InChIKey | GVBXZIANHMNKAK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of this compound are essential for designing experimental conditions, including reaction solvent selection, purification methods, and storage.

| Property | Value / Description | Source(s) |

| Molecular Weight | 185.56 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature, likely a crystalline powder. | |

| Melting Point | Specific experimental data is not readily available. However, related isomers such as 2-Chloro-5-nitrobenzaldehyde have a melting point of 75-77 °C. | [3] |

| Solubility | Expected to have limited solubility in water due to its hydrophobic aromatic ring.[4] It is predicted to be soluble in common polar organic solvents like acetone, ethanol, and chloroform, a characteristic shared by similar nitrobenzaldehyde compounds. | [4] |

| Topological Polar Surface Area | 62.9 Ų (Computed) | [1] |

Predicted Spectroscopic Profile

While a complete, published set of spectra for this compound is not available, its structure allows for a reliable prediction of its spectroscopic characteristics based on the known effects of its functional groups and data from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

-

Aldehydic Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.9-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: Three protons on the aromatic ring will exhibit a complex splitting pattern. H-6 (adjacent to the aldehyde) would likely be a doublet, H-5 would be a doublet of doublets, and H-3 would be a doublet. Their chemical shifts will be downfield, influenced by the electron-withdrawing nitro and chloro groups. For the related 2-chloro-5-nitrobenzaldehyde isomer, aromatic protons appear between δ 7.7 and 8.8 ppm.[5]

-

-

¹³C NMR: The carbon spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, expected around δ 189-193 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the chloro (C-2) and nitro (C-4) groups will have their chemical shifts significantly influenced. The remaining four aromatic carbons will appear in the typical δ 120-140 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. An FTIR spectrum for this compound is noted to exist, obtained via a KBr-Pellet technique.[1] The spectrum would be characterized by the following absorption bands:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong peaks, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]⁺: Expected at an m/z of approximately 185 and 187 with a characteristic ~3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. The monoisotopic mass is 184.988 Da.[1]

-

Key Fragments: Common fragmentation would involve the loss of the aldehyde proton [M-H]⁺, the entire aldehyde group [M-CHO]⁺, and the nitro group [M-NO₂]⁺.

Experimental Protocol: Spectroscopic Data Acquisition

-

NMR Spectroscopy: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile). Analyze using an instrument with an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine, renders the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack.[6]

Key Reactive Sites

Sources

- 1. This compound | C7H4ClNO3 | CID 278166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H4ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 2-Chloro-4-nitrobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 2-Chloro-4-nitrobenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the essential spectroscopic data for the structural elucidation and quality control of this compound. As a critical building block in organic synthesis, a thorough understanding of its analytical signature is paramount for ensuring the integrity of subsequent research and manufacturing processes. This document provides an in-depth analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by detailed experimental protocols.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol .[1] Its structure, featuring an aldehyde, a chloro group, and a nitro group on a benzene ring, makes it a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The precise arrangement of these functional groups imparts a unique spectroscopic "fingerprint," which can be definitively characterized using a combination of analytical techniques. This guide explains the causality behind the observed spectral data and provides validated protocols for its acquisition.

Key Molecular Properties:

-

Molecular Formula: C₇H₄ClNO₃

-

Molecular Weight: 185.56 g/mol [1]

-

Appearance: Typically a solid at room temperature.

-

CAS Number: 5568-33-2[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of chemical bonds. For this compound, the IR spectrum is dominated by strong absorptions characteristic of its aldehyde, nitro, and substituted aromatic functionalities.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretch |

| ~2850 & ~2750 | Weak | Aldehydic C-H | Stretch (Fermi Resonance) |

| ~1710-1690 | Strong | Aldehyde C=O | Stretch |

| ~1600-1450 | Medium | Aromatic C=C | Stretch |

| ~1530-1515 | Strong | Asymmetric NO₂ | Stretch |

| ~1355-1345 | Strong | Symmetric NO₂ | Stretch |

| ~850-800 | Strong | C-H Out-of-Plane Bending | Aromatic Substitution Pattern |

| ~750-700 | Strong | C-Cl | Stretch |

Interpretation and Mechanistic Insights

The IR spectrum provides immediate confirmation of the core structural features. The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the aldehyde.[2] The presence of two distinct, weak bands between 2850 cm⁻¹ and 2750 cm⁻¹ is characteristic of the aldehydic C-H stretch, which often appears as a doublet due to Fermi resonance with an overtone of a bending vibration.[3]